N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
Description
Structure and Synthesis: This compound features a 5-chloroindole core linked via an ethylamine chain to a glycinamide-acetyl group, which is further connected to a 6,7-dimethoxy-4-oxoquinazoline moiety.
Properties
Molecular Formula |
C24H24ClN5O5 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C24H24ClN5O5/c1-34-20-8-17-19(9-21(20)35-2)29-13-30(24(17)33)12-23(32)28-11-22(31)26-6-5-14-10-27-18-4-3-15(25)7-16(14)18/h3-4,7-10,13,27H,5-6,11-12H2,1-2H3,(H,26,31)(H,28,32) |
InChI Key |
QSECQCQTGVAWMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Acylation of 6,7-Dimethoxyanthranilic Acid
The quinazolinone core originates from 6,7-dimethoxyanthranilic acid, which undergoes acylation with chloroacetyl chloride in anhydrous acetic anhydride. This step forms the 1,3-benzoxazin-4-one intermediate, a critical precursor for quinazolinone ring closure. Key parameters include:
-
Stoichiometry : A 1:1.2 molar ratio of anthranilic acid to chloroacetyl chloride ensures complete acylation.
-
Temperature : Reactions proceed at 80–90°C under reflux to prevent premature ring closure.
-
Workup : Excess acetic anhydride is removed via vacuum distillation, and the residue is crystallized using n-hexane to yield 2-(chloroacetyl)-6,7-dimethoxy-1,3-benzoxazin-4-one as pale yellow crystals (72% yield).
Ring Closure with Glycinamide
The benzoxazinone intermediate reacts with glycinamide in ethanol under basic conditions (sodium ethoxide) to form the quinazolinone-acetic acid conjugate. This step proceeds via nucleophilic attack of the glycinamide amine on the electrophilic carbonyl of the benzoxazinone, followed by cyclodehydration:
-
Reaction Time : 4–6 hours at 60°C.
-
Yield : 68% after recrystallization from ethanol-water (3:1).
Preparation of 2-(5-Chloro-1H-indol-3-yl)ethylamine
Fischer Indole Synthesis
The indole moiety is synthesized via Fischer indole synthesis using 5-chlorophenylhydrazine and 3-oxopentanenitrile. Cyclization occurs in acetic acid at 100°C, yielding 5-chloro-1H-indole-3-acetonitrile:
-
Catalyst : Zinc chloride (5 mol%) accelerates cyclization.
-
Yield : 81% after column chromatography (hexane:ethyl acetate, 4:1).
Nitrile Reduction to Primary Amine
The nitrile group is reduced to a primary amine using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF):
-
Conditions : 0°C to room temperature over 2 hours.
-
Workup : Quenching with saturated Na₂SO₄ followed by filtration and solvent evaporation.
-
Yield : 89% as a white solid.
Coupling of Quinazolinone-Acetic Acid and Indole Ethylamine
Activation of the Carboxylic Acid
The quinazolinone-acetic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in dichloromethane (DCM) to form the N-hydroxysuccinimide ester:
-
Reaction Time : 2 hours at 0°C.
-
Intermediate Stability : The ester is used immediately to minimize hydrolysis.
Amide Bond Formation
The activated ester reacts with 2-(5-chloro-1H-indol-3-yl)ethylamine in DCM containing triethylamine (TEA) as a base:
-
Conditions : 24 hours at room temperature.
-
Purification : Silica gel chromatography (DCM:methanol, 95:5) yields the title compound as a crystalline solid (65% yield).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.92 (s, 1H, indole NH), 8.45 (s, 1H, quinazolinone H-5), 7.38 (d, J = 8.4 Hz, 1H, indole H-4), 7.12 (d, J = 8.4 Hz, 1H, indole H-6), 6.95 (s, 1H, indole H-2), 4.10 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.85 (t, J = 6.8 Hz, 2H, CH₂CO).
-
HRMS (ESI) : m/z calcd. for C₂₅H₂₅ClN₅O₅ [M+H]⁺ 534.1544, found 534.1541.
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 55:45) confirms >98% purity with a retention time of 12.3 minutes.
Optimization and Challenges
Racemization Mitigation
During the coupling step, racemization at the glycinamide α-carbon is minimized by maintaining pH < 8 and using low temperatures.
Solvent Effects
Substituting DCM with dimethylformamide (DMF) increases reaction rate but reduces yield due to side reactions (e.g., over-acylation).
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the quinazoline moiety can yield dihydroquinazoline derivatives .
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline moiety is known to inhibit certain kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : Likely derived from related compounds (e.g., C21H18ClFN4O2 in ), the glycinamide variant would have an expanded formula (estimated C23H23ClN5O5).
- logP: Analogues with chloroindole and methoxyquinazolinone groups exhibit logP values ~2.95–3.0 (), indicating moderate lipophilicity.
- Hydrogen Bonding: The glycinamide group introduces additional hydrogen bond donors/acceptors, increasing polar surface area compared to simpler acetamide derivatives (e.g., 58.57 Ų in ).
Structural Analogues and Key Modifications
The following table compares the target compound with four analogues differing in indole/quinazolinone substituents and linker groups:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | logP | Source (Evidence ID) |
|---|---|---|---|---|---|
| Target: N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide | ~C23H23ClN5O5 (est.) | ~500.9 (est.) | 5-Cl indole, 6,7-OCH3 quinazolinone, glycinamide linker | ~3.1 | [10], [14] |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (Y043-4027) | C21H18ClFN4O2 | 412.85 | 5-Cl indole, 6-F/2-CH3 quinazolinone, acetamide linker | 2.95 | [7] |
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | C20H17FN4O2 | 364.4 | 5-F indole, unsubstituted quinazolinone, acetamide linker | ~2.8 | [12] |
| 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (CAS 1081124-32-4) | C21H20FN4O4 | 411.4 | 5-F indole, 6,7-OCH3 quinazolinone, acetamide linker | ~3.0 | [14] |
| N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide | C21H19ClN4O2 | 394.9 | 6-Cl indole (N1-substituted), unsubstituted quinazolinone, propanamide linker | ~2.7 | [15] |
Impact of Substituents on Properties and Activity
Indole Modifications :
- 5-Chloro vs. 5-Fluoro : Chlorine’s higher lipophilicity (logP increase ~0.2–0.3) and stronger electron-withdrawing effect may enhance membrane permeability and metabolic stability compared to fluorine .
Quinazolinone Modifications :
- 6,7-Dimethoxy Groups : These substituents improve solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to 6-fluoro-2-methyl () .
- Unsubstituted Quinazolinone: Simpler derivatives () exhibit lower molecular weights (~364 vs. ~500) and logP values, favoring pharmacokinetic profiles.
Linker Variations :
- Glycinamide vs.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that integrates both indole and quinazoline structures. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological effects, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula: C24H24ClN5O5
- Molecular Weight: 497.9 g/mol
- IUPAC Name: N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]acetamide
- InChI Key: QSECQCQTGVAWMG-UHFFFAOYSA-N
Structural Representation
The compound features a chloroindole moiety linked to a quinazoline derivative, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds with indole and quinazoline moieties exhibit significant anticancer properties. For instance, the quinazoline component is known to inhibit kinases involved in cancer cell signaling pathways. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SW620 (Colon) | 0.671 | HDAC inhibition |
| PC3 (Prostate) | 0.944 | Induction of apoptosis |
| NCI-H23 (Lung) | 1.211 | Cell cycle arrest at G2/M phase |
These results indicate that the compound effectively inhibits histone deacetylases (HDACs), which play a crucial role in cancer progression by altering gene expression.
The mechanism of action involves the interaction of the compound with specific molecular targets:
- HDAC Inhibition: The quinazoline moiety inhibits HDACs, leading to hyperacetylation of histones and subsequent activation of tumor suppressor genes.
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, evidenced by increased markers of apoptosis in treated cells.
- Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in cancer cells, preventing further proliferation.
Neuroprotective Effects
Beyond its anticancer properties, there is emerging evidence suggesting neuroprotective effects associated with this compound. Indole derivatives are known for their ability to modulate neurotransmitter systems and possess anti-inflammatory properties that may benefit neurodegenerative conditions.
Study on HDAC Inhibition
A study published in ACS Omega evaluated various derivatives of quinazoline for their HDAC inhibitory activity. Compounds similar to this compound exhibited IC50 values ranging from 0.041 to 0.044 μM against HDAC6, indicating potent inhibition compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) .
Comparative Analysis with Similar Compounds
Table 2: Comparison of Biological Activities
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| N-[2-(5-chloroindolyl)ethyl]amide | 0.500 | Anticancer |
| Quinazoline derivative | 0.044 | HDAC inhibition |
| Standard SAHA | 0.100 | HDAC inhibition |
This comparative analysis highlights the enhanced potency of the studied compound relative to both standard treatments and other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
